

A Comparative Analysis of (S)-Terazosin and Doxazosin on Cellular Metabolism

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Terazosin and Doxazosin, both quinazoline-based alpha-1 adrenergic receptor antagonists, are widely prescribed for the treatment of benign prostatic hyperplasia (BPH) and hypertension.[1][2][3] Beyond their established roles in relaxing smooth muscle, a growing body of evidence highlights their distinct and significant impacts on cellular metabolism.[4][5] This guide provides a comparative analysis of their effects on key metabolic pathways, supported by experimental data, to inform research and drug development efforts. A primary distinction lies in their interaction with the glycolytic enzyme phosphoglycerate kinase 1 (PGK1), with **(S)-Terazosin** and its structural analogs, including Doxazosin, acting as activators of this enzyme, a mechanism independent of their alpha-1 adrenergic blockade.

Comparative Data on Metabolic Effects

The following table summarizes the key comparative metabolic effects of **(S)-Terazosin** and Doxazosin based on available preclinical and clinical data.



Parameter	(S)-Terazosin	Doxazosin	References
Primary Metabolic Target	Phosphoglycerate Kinase 1 (PGK1)	Phosphoglycerate Kinase 1 (PGK1), PI3K/Akt pathway	
Effect on Glycolysis	Potent activator, leading to increased ATP and pyruvate levels.	Activator, enhances glycolysis.	
Effect on Mitochondrial Respiration	Decreases basal and maximal mitochondrial respiration.	Not explicitly detailed in comparative studies.	
Effect on Insulin Sensitivity	Indirectly improves through enhanced glucose metabolism.	Increases insulin sensitivity.	
Effect on Lipid Metabolism	Not a primary focus of cited studies.	Reduces serum triglycerides, VLDL triglycerides, and VLDL cholesterol; may increase HDL cholesterol.	
Neuroprotective Effects	Demonstrated in models of Parkinson's disease through PGK1 activation and increased ATP.	Implied to have similar effects due to PGK1 activation.	
Antiproliferative/Pro- apoptotic Effects	Induces apoptosis in prostate cells.	Induces apoptosis in prostate and glioblastoma cells; inhibits PI3K/Akt pathway.	

Signaling Pathways and Mechanisms of Action

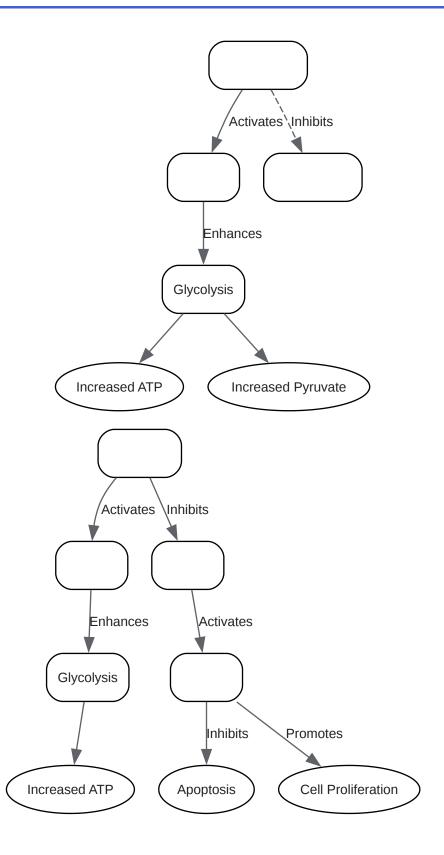


The differential metabolic effects of **(S)-Terazosin** and Doxazosin can be attributed to their engagement with specific cellular signaling pathways.

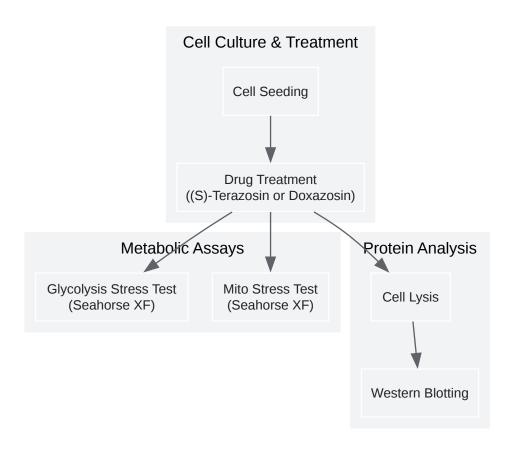
(S)-Terazosin: Activation of the PGK1-Mediated Glycolytic Pathway

(S)-Terazosin directly binds to and activates PGK1, a key enzyme in the glycolytic pathway responsible for the first ATP-generating step. This activation leads to an overall enhancement of glycolysis, resulting in increased cellular ATP and pyruvate levels. The subsequent increase in the ATP/ADP ratio can have widespread effects on cellular energy homeostasis and stress resistance.









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